REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][S:6][CH:7]=1.[C:12](Cl)(Cl)=[S:13].C(=O)(O)[O-].[Na+]>O.ClCCl>[N:2]([C:3]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][S:6][CH:7]=1)=[C:12]=[S:13] |f:0.1,3.4|
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Name
|
|
Quantity
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19.4 g
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Type
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reactant
|
Smiles
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Cl.NC=1C(=CSC1)C(=O)OC
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Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
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Details
|
stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted once with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed once with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N(=C=S)C=1C(=CSC1)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |